molecular formula C21H23ClN4O4 B4106383 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-nitrobenzamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-nitrobenzamide

Cat. No. B4106383
M. Wt: 430.9 g/mol
InChI Key: POEXXOIFSBHGJL-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-nitrobenzamide, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases.

Scientific Research Applications

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in the death of neurons in these diseases.

Mechanism of Action

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-nitrobenzamide inhibits the activation of the JNK pathway by binding to the ATP-binding site of the JNK protein. This prevents the phosphorylation and activation of downstream targets of the JNK pathway, leading to the inhibition of neuronal death.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-nitrobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has been shown to increase the survival of dopaminergic neurons in the substantia nigra in a mouse model of Parkinson's disease and to reduce the accumulation of amyloid-beta plaques in a mouse model of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for the JNK pathway. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

For research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-nitrobenzamide include further studies on its neuroprotective effects in animal models of neurodegenerative diseases, as well as studies on its potential therapeutic applications in humans. Other potential future directions include the development of more potent and selective inhibitors of the JNK pathway and the investigation of other signaling pathways involved in neurodegenerative diseases.

properties

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4/c1-14(2)21(28)25-11-9-24(10-12-25)19-8-7-15(13-17(19)22)23-20(27)16-5-3-4-6-18(16)26(29)30/h3-8,13-14H,9-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEXXOIFSBHGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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